

# The Impact of ML133 Hydrochloride on Resting Membrane Potential: A Technical Guide

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## Compound of Interest

Compound Name: ML133 hydrochloride

Cat. No.: B1147263

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This technical guide provides an in-depth analysis of **ML133 hydrochloride** and its effects on the resting membrane potential of cells. **ML133 hydrochloride** is a selective inhibitor of the inwardly rectifying potassium (Kir) channel, Kir2.1. These channels play a crucial role in establishing and maintaining the negative resting membrane potential in various cell types. By blocking the outward flow of potassium ions, **ML133 hydrochloride** induces a depolarization of the cell membrane. This guide will detail the mechanism of action, present quantitative data on its effects, and provide comprehensive experimental protocols for its study.

## Core Mechanism of Action

The resting membrane potential of a cell is primarily determined by the selective permeability of the cell membrane to potassium ions ( $K^+$ ) through channels such as Kir2.1. These channels allow for the efflux of  $K^+$  down its concentration gradient, leaving a net negative charge on the intracellular side of the membrane.

**ML133 hydrochloride** selectively binds to and blocks the pore of the Kir2.1 channel.[1] This inhibition reduces the outward potassium current, thereby decreasing the hyperpolarizing influence of  $K^+$  efflux. Consequently, the membrane potential becomes less negative, a phenomenon known as depolarization. The potency of **ML133 hydrochloride** is pH-dependent, with increased potency at a more alkaline pH.[2]

## Quantitative Data Presentation

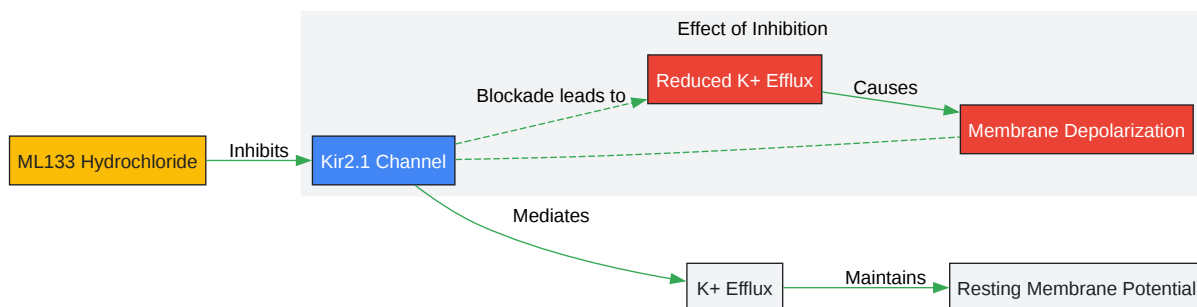
The following tables summarize the quantitative effects of **ML133 hydrochloride** on Kir2.1 channel activity and cellular resting membrane potential.

Parameter	Value	Cell Type	pH	Reference
IC <sub>50</sub> for Kir2.1	1.8 µM	HEK293	7.4	<a href="#">[1]</a>
IC <sub>50</sub> for Kir2.1	290 nM	HEK293	8.5	<a href="#">[1]</a>
Effect on RMP	Depolarization	Macrophages	7.4	<a href="#">[3]</a>
Control RMP	-42.8 ± 2.9 mV	Macrophages	7.4	<a href="#">[3]</a>
RMP with 25 µM ML133	-30.6 ± 1.3 mV	Macrophages	7.4	<a href="#">[3]</a>

Kir Channel	IC <sub>50</sub> (µM)	Reference
Kir1.1	> 300	<a href="#">[2]</a>
Kir4.1	76	<a href="#">[2]</a>
Kir7.1	33	<a href="#">[2]</a>

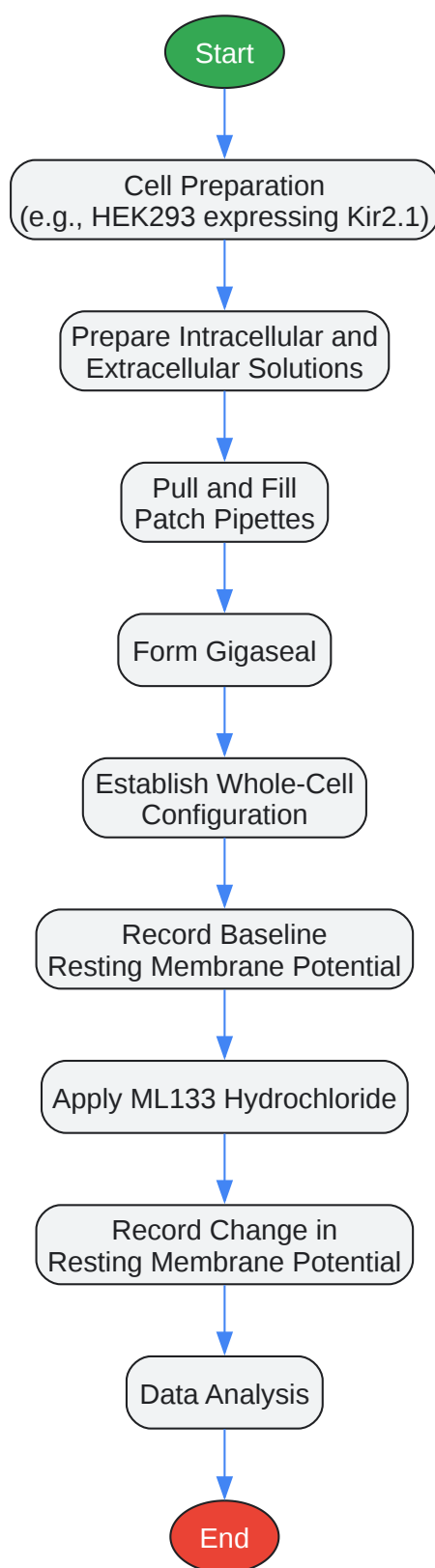
## Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway of **ML133 hydrochloride** and the workflows for key experimental protocols.



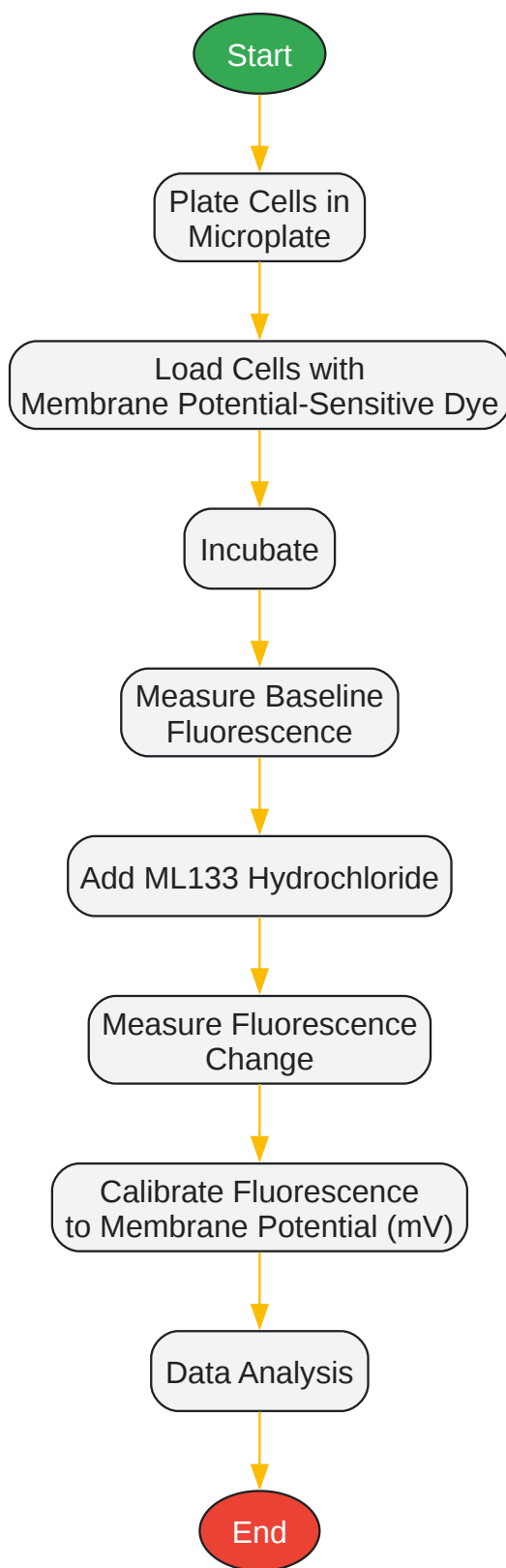
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Signaling pathway of **ML133 hydrochloride**.



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## References

- 1. Selective inhibition of the K(ir)2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR, and pharmacological characterization of ML133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kir2.1-mediated membrane potential promotes nutrient acquisition and inflammation through regulation of nutrient transporters - PMC [pmc.ncbi.nlm.nih.gov]
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